Cas no 2230800-06-1 (3,3,3-trifluoro-1-phenylpropyl methanesulfonate)

3,3,3-trifluoro-1-phenylpropyl methanesulfonate structure
2230800-06-1 structure
商品名:3,3,3-trifluoro-1-phenylpropyl methanesulfonate
CAS番号:2230800-06-1
MF:C10H11F3O3S
メガワット:268.252752542496
CID:5922462
PubChem ID:137965649

3,3,3-trifluoro-1-phenylpropyl methanesulfonate 化学的及び物理的性質

名前と識別子

    • 3,3,3-trifluoro-1-phenylpropyl methanesulfonate
    • Benzenemethanol, α-(2,2,2-trifluoroethyl)-, 1-methanesulfonate
    • EN300-1720808
    • (3,3,3-trifluoro-1-phenylpropyl) methanesulfonate
    • VTTHMIZQXDKHFA-UHFFFAOYSA-N
    • 2230800-06-1
    • starbld0025943
    • SCHEMBL20818660
    • インチ: 1S/C10H11F3O3S/c1-17(14,15)16-9(7-10(11,12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
    • InChIKey: VTTHMIZQXDKHFA-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OS(C)(=O)=O)CC(F)(F)F)=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 268.03809987g/mol
  • どういたいしつりょう: 268.03809987g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 326
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.342±0.06 g/cm3(Predicted)
  • ふってん: 332.8±42.0 °C(Predicted)

3,3,3-trifluoro-1-phenylpropyl methanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1720808-2.5g
3,3,3-trifluoro-1-phenylpropyl methanesulfonate
2230800-06-1 95%
2.5g
$978.0 2023-09-20
Enamine
EN300-1720808-10g
3,3,3-trifluoro-1-phenylpropyl methanesulfonate
2230800-06-1 95%
10g
$2146.0 2023-09-20
1PlusChem
1P01FL02-5g
3,3,3-trifluoro-1-phenylpropyl methanesulfonate
2230800-06-1 95%
5g
$1852.00 2023-12-18
1PlusChem
1P01FL02-500mg
3,3,3-trifluoro-1-phenylpropyl methanesulfonate
2230800-06-1 95%
500mg
$525.00 2023-12-18
A2B Chem LLC
AY05874-50mg
3,3,3-trifluoro-1-phenylpropyl methanesulfonate
2230800-06-1 95%
50mg
$134.00 2024-01-01
A2B Chem LLC
AY05874-1g
3,3,3-trifluoro-1-phenylpropyl methanesulfonate
2230800-06-1 95%
1g
$561.00 2024-01-01
Aaron
AR01FL8E-2.5g
3,3,3-trifluoro-1-phenylpropyl methanesulfonate
2230800-06-1 95%
2.5g
$1370.00 2023-12-14
Aaron
AR01FL8E-50mg
3,3,3-trifluoro-1-phenylpropyl methanesulfonate
2230800-06-1 95%
50mg
$155.00 2023-12-14
1PlusChem
1P01FL02-100mg
3,3,3-trifluoro-1-phenylpropyl methanesulfonate
2230800-06-1 95%
100mg
$228.00 2023-12-18
Enamine
EN300-1720808-0.5g
3,3,3-trifluoro-1-phenylpropyl methanesulfonate
2230800-06-1 95%
0.5g
$374.0 2023-09-20

3,3,3-trifluoro-1-phenylpropyl methanesulfonate 関連文献

3,3,3-trifluoro-1-phenylpropyl methanesulfonateに関する追加情報

Introduction to 3,3,3-trifluoro-1-phenylpropyl methanesulfonate (CAS No. 2230800-06-1)

The compound 3,3,3-trifluoro-1-phenylpropyl methanesulfonate (CAS No. 2230800-06-1) represents a significant advancement in the field of organofluorine chemistry, a domain critical for the development of novel pharmaceuticals and agrochemicals. Its unique structural configuration, featuring a trifluoromethyl group and a phenylpropyl chain linked by a methanesulfonate ester, imparts distinct physicochemical properties that make it a valuable intermediate in synthetic chemistry. This introduction delves into the compound's synthesis, applications, and recent advancements in its utilization within the pharmaceutical industry.

The synthesis of 3,3,3-trifluoro-1-phenylpropyl methanesulfonate typically involves multi-step organic transformations, beginning with the preparation of trifluoromethyl-substituted precursors. The trifluoromethyl group is particularly noteworthy due to its electron-withdrawing nature and its ability to modulate metabolic stability and lipophilicity in drug candidates. The phenylpropyl moiety contributes to hydrophobic interactions and can influence binding affinity to biological targets. The methanesulfonate ester serves as an excellent leaving group in subsequent nucleophilic substitution reactions, facilitating further functionalization.

In recent years, the demand for fluorinated compounds in medicinal chemistry has surged, driven by their enhanced bioavailability and resistance to metabolic degradation. The structural features of 3,3,3-trifluoro-1-phenylpropyl methanesulfonate align well with these requirements. For instance, studies have demonstrated its utility in constructing novel kinase inhibitors, where the trifluoromethyl group enhances binding affinity by participating in hydrophobic interactions and dipole-dipole interactions with the enzyme active site. Additionally, the phenylpropyl chain can be engineered to interact favorably with specific amino acid residues in protein targets.

One of the most compelling applications of 3,3,3-trifluoro-1-phenylpropyl methanesulfonate is in the development of antiviral agents. The trifluoromethyl group has been shown to improve pharmacokinetic profiles by increasing metabolic stability against cytochrome P450 enzymes. Furthermore, the compound's ability to undergo facile derivatization allows chemists to explore diverse structural motifs that may enhance antiviral activity. Recent research has highlighted its role in synthesizing protease inhibitors effective against viral replication cycles.

The pharmaceutical industry has also leveraged 3,3,3-trifluoro-1-phenylpropyl methanesulfonate for designing novel anticancer agents. Its structural framework provides a scaffold for developing small-molecule inhibitors targeting specific oncogenic pathways. For example, modifications of the phenylpropyl chain have been explored to optimize binding interactions with tyrosine kinases and other cancer-related enzymes. The methanesulfonate ester functionality allows for further chemical modifications, enabling the creation of libraries of compounds for high-throughput screening.

From an agrochemical perspective, fluorinated compounds like 3,3,3-trifluoro-1-phenylpropyl methanesulfonate have shown promise in developing next-generation pesticides and herbicides. The presence of fluorine atoms enhances the compounds' environmental stability while maintaining efficacy against pests and weeds. This dual benefit is particularly important in sustainable agriculture practices where long-lasting yet biodegradable agrochemicals are sought after.

The synthetic methodologies for preparing 3,3,3-trifluoro-1-phenylpropyl methanesulfonate continue to evolve with advancements in fluorination techniques and catalytic systems. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex fluorinated molecules efficiently. These methods not only improve yield but also reduce waste generation, aligning with green chemistry principles.

In conclusion, 3, 3, 3-trifluoro-l-*phenyI-propvl mctliancsulfonatc* (CAS No.* 223108000*06*-*11*) stands as a versatile building block with broad applicability across pharmaceuticals,* agrochemicals,* and specialty chemicals.* Its unique structural attributes,* including thc tripluoromethyl* group* and *mctliancsulfonatc* ester,* endow it with properties highly desirable for drug discovery* and material science.* As research progresses,* further innovations will likely uncover additional uses* for this remarkable compound,* solidifying its importance in modern chemistry.

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